molecular formula C20H22N4O7S B14014300 2-[[4-[3-(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)propanoylamino]benzoyl]amino]pentanedioic acid CAS No. 87-37-6

2-[[4-[3-(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)propanoylamino]benzoyl]amino]pentanedioic acid

Cat. No.: B14014300
CAS No.: 87-37-6
M. Wt: 462.5 g/mol
InChI Key: GIPLXNGHKGSUNC-UHFFFAOYSA-N
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Description

2-[[4-[3-(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)propanoylamino]benzoyl]amino]pentanedioic acid is a complex organic compound with a unique structure that includes a pyrimidine ring, a benzoyl group, and a pentanedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-[3-(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)propanoylamino]benzoyl]amino]pentanedioic acid typically involves multiple stepsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-[[4-[3-(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)propanoylamino]benzoyl]amino]pentanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[[4-[3-(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)propanoylamino]benzoyl]amino]pentanedioic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[4-[3-(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)propanoylamino]benzoyl]amino]pentanedioic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger various cellular pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[[4-[3-(4-methyl-6-oxo-2-sulfanylidene-3H-pyrimidin-5-yl)propanoylamino]benzoyl]amino]pentanedioic acid
  • 2-[[4-[3-(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)propanoylamino]benzoyl]amino]butanedioic acid

Uniqueness

2-[[4-[3-(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)propanoylamino]benzoyl]amino]pentanedioic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrimidine ring, benzoyl group, and pentanedioic acid moiety sets it apart from similar compounds, making it a valuable subject of study in various scientific fields .

Properties

CAS No.

87-37-6

Molecular Formula

C20H22N4O7S

Molecular Weight

462.5 g/mol

IUPAC Name

2-[[4-[3-(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)propanoylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H22N4O7S/c1-10-13(18(29)24-20(32)21-10)6-8-15(25)22-12-4-2-11(3-5-12)17(28)23-14(19(30)31)7-9-16(26)27/h2-5,14H,6-9H2,1H3,(H,22,25)(H,23,28)(H,26,27)(H,30,31)(H2,21,24,29,32)

InChI Key

GIPLXNGHKGSUNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=S)N1)CCC(=O)NC2=CC=C(C=C2)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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